
Duclauxin
Übersicht
Beschreibung
Duclauxin (C₃₄H₂₂O₁₀) is a heptacyclic oligophenalenone dimer first isolated from Talaromyces duclauxii in 1965 . Structurally, it consists of an isocoumarin and a dihydroisocoumarin unit linked by a cyclopentane ring, forming a unique "hinge-like" architecture . Its primary mechanism of action involves inhibiting mitochondrial respiration by blocking ATP synthesis, making it a potent antitumor agent . This compound exhibits broad-spectrum activity against cancer cell lines such as Ehrlich ascites carcinoma (EAC), HeLa, and MCF-7, with ED₅₀ values ranging from 20–50 µg/mL and GI₅₀ values as low as 15.0 µM . Over 36 natural derivatives have been identified from Penicillium and Talaromyces species, showcasing diverse bioactivities, including antimicrobial and enzyme inhibition .
Vorbereitungsmethoden
Biosynthetic Origins vs. Nonenzymatic Pathways
Traditional Biosynthetic Assumptions
Duclauxin was historically presumed to originate from enzymatic processes in fungi such as Talaromyces spp., with its dimeric phenalenone structure suggesting a polyketide synthase (PKS)-mediated pathway . However, the discovery of numerous structural analogues with minor modifications (e.g., epimerization, hydroxylation, or acetate hydrolysis) raised questions about the enzymatic exclusivity of these derivatives.
Evidence for Nonenzymatic Artifact Formation
Critical experiments demonstrated that this compound (1) undergoes spontaneous transformations under mild conditions. For instance, adsorbing 1 onto silica gel for 20 days resulted in its conversion into bacillisporin J (8/9) and xenoclauxin (4), as confirmed by HPLC and 1D-NMR . These findings indicate that common isolation steps—such as solvent exposure, acidic/basic conditions, or silica gel chromatography—induce structural rearrangements. Notably, over 60% of reported this compound-like compounds may be artifacts rather than true enzymatic products .
Extraction and Isolation Protocols
Fungal Cultivation and Initial Extraction
Talaromyces sp. IQ-313 remains the primary source of this compound, yielding up to 0.6 g per 10 g of substrate . The extraction process involves:
-
Fermentation : Submerged cultivation in malt extract-peptone broth at 25°C for 14 days.
-
Solvent Partitioning : The mycelial mat is extracted with acetone, followed by partitioning with hexanes and acetonitrile to remove lipids and polar contaminants.
-
Concentration : The acetonitrile phase is evaporated to dryness, yielding a crude extract rich in 1 .
Chromatographic Purification
Reversed-phase HPLC (Luna C18 column, 4.6 × 250 mm) with a gradient of 20–100% acetonitrile/0.1% formic acid over 30 minutes achieves baseline separation of 1 (retention time tR = 17.2 min) . Critical parameters include:
-
Column Temperature : 25°C
-
Flow Rate : 1 mL/min
-
Detection : UV at 240 and 355 nm
Parameter | Value |
---|---|
Column | Luna C18 (5 μm) |
Mobile Phase | CH₃CN/H₂O + 0.1% HCOOH |
Gradient | 20% → 100% over 30 min |
Injection Volume | 20 μL |
Chemical Transformations During Isolation
Silica Gel-Induced Artifacts
Adsorbing 1 onto silica gel for 20 days triggers two major reactions:
-
E1cB Elimination : Loss of the C-7 methoxy group forms a double bond between C-7 and C-8, yielding bacillisporin J (8/9) .
-
Hydrolysis : Acidic silica promotes C-9′ deacetylation, generating bacillisporin I (12/13) .
Solvent-Mediated Rearrangements
1 exhibits marked reactivity in polar aprotic solvents:
-
DMSO/MeOH : Catalyzes epimerization at C-1, producing talaromycesone B (2) and bacillisporin F (5/6) .
-
Acetone/Amines : Generates verruculosin A (38) via enamine formation and Michael addition .
Directed Semisynthesis of this compound Derivatives
Synthesis of Bacillisporin J (8/9)
Protocol :
-
Dissolve 1 (50 mg) in DMSO (500 μL) and triethylamine (300 μL).
-
Stir at 25°C for 48 hours.
-
Purify via flash chromatography (50–80% CH₃CN/H₂O + 0.1% HCOOH).
Outcome :
Synthesis of Verruculosin A (38)
Protocol :
-
React 1 (100 mg) with acetone (300 μL) and morpholine (200 μL) for 24 hours.
-
Quench with formic acid (50 μL).
-
Isolate via HPLC (35–85% CH₃CN/H₂O + 0.1% HCOOH).
Outcome :
-
Yield: 45%
-
UV: λmax 240, 355 nm
-
NMR Data:
Position | δC (38a) | δH (38a) | δC (38b) | δH (38b) |
---|---|---|---|---|
1 | 70.3 | 5.66 | 70.3 | 5.82 |
5 | 120.8 | 6.90 | 121.0 | 6.93 |
10 | 25.0 | 3.01 | 25.2 | 3.02 |
Implications for Natural Product Research
Reassessment of Reported Analogues
Over 20 this compound-like compounds, including talaromycesones B–C (2, 37) and bacillisporins A–M (5–17), may require re-evaluation. For example, talaromycesone B (2) forms spontaneously when 1 reacts with amines or silica gel, challenging its status as a true natural product .
Optimization Strategies for Authentic Isolation
To minimize artifacts:
-
Avoid Prolonged Silica Contact : Use rapid purification methods (e.g., centrifugal chromatography).
-
Neutral pH Conditions : Replace acidic solvents (e.g., formic acid) with ammonium acetate buffers.
-
Low-Temperature Processing : Conduct extractions at 4°C to suppress thermal rearrangements.
Analyse Chemischer Reaktionen
Types of Reactions: Duclauxin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of this compound derivatives.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Biosynthesis
Duclauxin is characterized by its unique structure, which consists of an isocoumarin and a dihydroisocoumarin unit linked by a cyclopentane ring. This configuration contributes to its biological activity, particularly in inhibiting mitochondrial respiration and ATP synthesis, which is crucial for its antitumor properties .
The biosynthesis of this compound involves a series of complex redox transformations. The process begins with the oxidative cleavage of phenalenone precursors, leading to the formation of monomeric building blocks that dimerize to form duclauxins. Key enzymes involved include dioxygenases and P450 monooxygenases, which facilitate the necessary redox reactions .
Medical Applications
Antitumor Activity
this compound has shown promising antitumor effects against various cancer cell lines. It operates by inhibiting ATP synthesis, which is vital for cancer cell proliferation. Studies have documented its efficacy in suppressing tumor growth in vitro and in vivo models .
Antibacterial Properties
In addition to its antitumor capabilities, this compound exhibits notable antibacterial activity. It has been effective against several pathogenic bacteria, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
this compound derivatives have been identified as novel inhibitors of specific enzymes involved in cancer progression and bacterial infections. This property opens avenues for therapeutic interventions targeting these pathways .
Agricultural Applications
This compound's biological activities extend to agriculture, where it can be utilized as a natural pesticide or fungicide. Its ability to inhibit the growth of plant pathogens positions it as a candidate for sustainable agricultural practices .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on various tumor cell lines demonstrated significant cytotoxicity. The results indicated that this compound effectively reduced cell viability through mechanisms involving mitochondrial dysfunction and apoptosis induction.
Case Study 2: Antibacterial Activity
Research assessing the antibacterial properties of this compound derivatives found them to be effective against resistant strains of bacteria. The study highlighted the potential for developing new antibiotic treatments based on these findings.
Comparative Analysis of this compound Derivatives
Derivative | Source | Activity | Application |
---|---|---|---|
This compound | Talaromyces stipitatus | Antitumor | Cancer therapy |
Xenoclauxin | Penicillium duclauxii | Antibacterial | Antibiotic development |
Desacetyl this compound | Penicillium duclauxii | Cytotoxic | Cancer research |
Wirkmechanismus
Duclauxin exerts its effects by inhibiting mitochondrial respiration, thereby preventing the synthesis of adenosine triphosphate . This inhibition disrupts cellular energy production, leading to cell death in tumor cells . The molecular targets and pathways involved include the mitochondrial electron transport chain and associated enzymes .
Vergleich Mit ähnlichen Verbindungen
Structural Classification of Duclauxin Analogs
This compound derivatives are categorized based on their core structures:
Heptacyclic Derivatives
- Definition : Two tricyclic moieties (isocoumarin/dihydroisocoumarin) connected via a cyclopentane ring.
- Examples: Bacillisporin A (2) and Bacillisporin B (3): Isolated from T. bacillisporus, differing at C-9' (OH vs. OAc) and C-1 configurations . Xenoclauxin (15): Produced by T. macrosporus, shares this compound’s ATP inhibition mechanism but exhibits stronger cytotoxicity (complete growth inhibition at 20 µM) . Talaroketals A (18) and B (19): Feature spiroketal/fused ketal modifications in the upper tricyclic system, derived from T. stipitatus .
Octacyclic/Nonacyclic Derivatives
- Examples :
N-Containing Derivatives
- Examples :
Comparative Bioactivity Analysis
Antitumor Activity
Key Findings :
- This compound outperforms doxorubicin in inhibiting MCF-7 (GI₅₀: 15.0 µM vs. 42.8 µM) .
- Bacillisporin H (21) and Talaroketals A/B (18–19) show moderate activity, suggesting structural modifications (e.g., spiroketal groups) reduce potency compared to this compound .
Antimicrobial Activity
Key Findings :
- Bacillisporin A (2) exhibits potency comparable to vancomycin against Gram-positive bacteria .
- N-containing derivatives like duclauximide B (23) show broader-spectrum activity, including anti-tubercular effects .
Enzyme Inhibition
Compound | Target Enzyme | IC₅₀ | Reference |
---|---|---|---|
This compound (1) | hPTP1B1-400 | 12.7 µM | |
Bacillisporin G (31) | hPTP1B1-400 | 13.4 µM | |
Xenoclauxin (15) | EGFR tyrosine kinase | 4.41 µM |
Key Findings :
- This compound and bacillisporin G (31) are potent hPTP1B inhibitors, relevant for diabetes and cancer therapy .
- Structural rigidity in heptacyclic derivatives enhances enzyme binding compared to nonacyclic analogs .
Structural-Activity Relationships (SAR)
- Core Rigidity : The heptacyclic hinge structure in this compound is critical for mitochondrial targeting. Modifications (e.g., spiroketals in talaroketals) reduce antitumor efficacy .
- Substituent Effects :
- Non-Enzymatic Derivatives: Evidence suggests compounds like bacillisporins J (8/9) and verruculosin A (38) may form via non-enzymatic reactions during isolation, affecting reproducibility .
Biologische Aktivität
Duclauxin is a fascinating compound derived from certain fungal species, particularly within the Penicillium and Talaromyces genera. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound is classified as a heptacyclic oligophenalenone dimer , characterized by its unique structure comprising an isocoumarin and a dihydroisocoumarin unit linked by a cyclopentane ring. This structural arrangement contributes to its diverse biological activities, particularly its ability to inhibit mitochondrial respiration, thereby preventing ATP synthesis in tumor cells .
Biological Activities
This compound exhibits a wide range of biological properties, which include:
- Antitumor Activity : this compound has shown effectiveness against various tumor cell lines by inhibiting mitochondrial respiration. This mechanism disrupts ATP production, leading to cancer cell death .
- Antimicrobial Properties : It demonstrates significant antibacterial activity against multiple pathogens, making it a candidate for developing new antibiotics .
- Cytotoxic Effects : Studies have indicated that this compound derivatives possess cytotoxic properties that could be harnessed for therapeutic purposes .
- Enzyme Inhibition : Duclauxins also act as inhibitors of certain enzymes, which can be beneficial in various biochemical applications .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of mitochondrial respiration. By disrupting the electron transport chain, this compound prevents the synthesis of ATP, leading to energy depletion in cells. This effect is particularly pronounced in rapidly dividing cancer cells .
Biosynthesis
The biosynthesis of this compound involves complex redox reactions facilitated by various enzymes. Key steps include:
- Oxidative Cleavage : Initiated by dioxygenases that cleave tricyclic phenalenones to form intermediates necessary for this compound production.
- P450 Monooxygenases : These enzymes catalyze critical oxidative coupling reactions that form the initial carbon-carbon bonds in this compound's structure .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antitumor Efficacy : A study highlighted the effectiveness of this compound against several cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
- Antibacterial Properties : Research has shown that this compound derivatives exhibit considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their use in treating bacterial infections .
- Cytotoxicity Assessment : Cytotoxic assays have revealed that certain this compound derivatives can induce apoptosis in cancer cells, further supporting their potential therapeutic applications .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Duclauxin that influence experimental design?
this compound (CAS 1732-37-2) is a solid, colorless compound with a molecular weight of 546.5 g/mol. Its solubility in polar solvents (DMF, DMSO, ethanol, methanol) necessitates solvent selection based on reaction compatibility and downstream applications (e.g., bioassays requiring ethanol as a carrier). Researchers must prioritize solubility testing in target buffers to avoid precipitation in biological assays. Handling should follow general laboratory safety protocols due to unspecified acute toxicity .
Q. How should researchers validate the purity and identity of this compound in synthetic studies?
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Although this compound lacks GHS classification and NFPA hazards (health/fire/reactivity = 0), avoid inhalation, ingestion, and direct contact. Use fume hoods for weighing and solvent preparation. Dispose of waste via approved chemical disposal protocols, particularly to prevent groundwater contamination, as ecological toxicity data are absent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Conduct systematic literature reviews to identify methodological disparities (e.g., assay conditions, solvent carriers). Use meta-analysis to quantify variability across studies, controlling for factors like concentration ranges or cell-line specificity. Replicate key experiments under standardized conditions, employing statistical tools (e.g., ANOVA with post-hoc tests) to validate discrepancies .
Q. What experimental strategies are viable for elucidating this compound’s mechanism of action despite limited toxicological data?
Employ omics approaches (transcriptomics, proteomics) to identify pathway perturbations in model organisms. Combine with in silico docking studies to predict protein targets. Use dose-response assays to establish EC50/IC50 values, ensuring solvent controls account for carrier effects (e.g., DMSO cytotoxicity). Cross-validate findings with genetic knockouts or pharmacological inhibitors .
Q. How can the ecological impact of this compound be assessed given the absence of ecotoxicological data?
Apply predictive models like QSAR (Quantitative Structure-Activity Relationships) to estimate aquatic toxicity. Conduct microcosm experiments with Daphnia magna or algae to measure acute/chronic effects. Monitor biodegradation via HPLC-MS in simulated environmental matrices. Compare results with structurally analogous mycotoxins to infer persistence and bioaccumulation potential .
Q. What methodological frameworks are optimal for designing reproducible studies on this compound’s synthetic derivatives?
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives. For example:
- Population: Catalytic asymmetric synthesis systems.
- Intervention: Derivatization at this compound’s ketone group.
- Comparison: Yield/efficiency vs. non-catalytic methods.
- Outcome: Improved enantiomeric excess.
- Time: Reaction kinetics over 24h. Validate each derivative via tandem spectroscopy (LC-MS/NMR) and crystallography .
Q. How should researchers address the lack of regulatory toxicology data for this compound in grant proposals?
Emphasize gap analysis in proposals, highlighting the compound’s unclassified status under TSCA, REACH, and Proposition 65. Propose tiered testing aligned with OECD guidelines: Phase 1 (acute toxicity in in vitro models), Phase 2 (subchronic rodent studies). Justify relevance through comparative analysis with structurally related polyketides .
Q. Methodological Considerations
- Data Collection : Use standardized assays (e.g., CLSI guidelines for antimicrobial studies) to ensure cross-study comparability. For solubility challenges, pre-screen solvents via turbidity assays .
- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting bioactivity data .
- Ethical Compliance : Secure institutional approval for novel toxicity studies, referencing NIH/WHO guidelines for chemical safety .
Eigenschaften
CAS-Nummer |
1732-37-2 |
---|---|
Molekularformel |
C29H22O11 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
[(1R,2R,13S,14S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25-,28-,29+/m0/s1 |
InChI-Schlüssel |
WBQDAYWQELBEPU-FKKRYKJISA-N |
SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Isomerische SMILES |
CC1=CC(=C2C3=C1C(=O)[C@H]4[C@@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Kanonische SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Synonyme |
(8R,16S)-16-Acetoxy-8a,15aβ-dihydro-4,11-dihydroxy-8aβ-methoxy-6,9-dimethyl-7H-8,15bα-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.